![molecular formula C19H14ClN3O2 B3848292 N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848292.png)
N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Overview
Description
N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide, also known as NCHA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. NCHA is a hydrazone derivative of 2-oxoacetamide, which is synthesized by the reaction of 3-chlorobenzaldehyde and 1-naphthyl hydrazine in the presence of acetic acid.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been shown to have anti-inflammatory effects. It can also reduce oxidative stress and protect against cellular damage caused by free radicals. Additionally, N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, one limitation of N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is that it is not very water-soluble, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide. One area of interest is the development of new anticancer therapies based on N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide and its potential applications in the treatment of other diseases, such as neurodegenerative diseases and infectious diseases. Finally, more research is needed to optimize the synthesis and purification of N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide and its derivatives to improve their efficacy and reduce toxicity.
Conclusion
N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is a chemical compound with significant potential for use in scientific research. Its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new therapies. While further research is needed to fully understand the mechanism of action and potential applications of N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide, it is clear that this compound has significant potential for use in a wide range of scientific studies.
Scientific Research Applications
N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-8-4-9-16(11-15)22-18(24)19(25)23-21-12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H,(H,22,24)(H,23,25)/b21-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHMOSCRLWTBCC-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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